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molecular formula C10H11N5 B8622598 4,6-Dimethyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline CAS No. 61546-97-2

4,6-Dimethyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline

Cat. No. B8622598
M. Wt: 201.23 g/mol
InChI Key: KMZPDYWTAMRZFK-UHFFFAOYSA-N
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Patent
US03979387

Procedure details

A solution of 1.5 g. of 4,6-dimethyltetrazolo[1,5-a]quinoxaline in 200 ml. of ethanol was hydrogenated as above at about 3 atmospheres over 150 mg. of 5 percent palladized charcoal for 17 hours. The reaction mixture was then filtered, and the filtrate was evaporated to dryness. The residue was taken up in ethyl ether and chromatographed on a silica gel column with ethyl ether as the eluting solvent. The product-containing fractions were evaporated to dryness and the residue was recrystallized from ethanol to recover 4,5-dihydro-4,6-dimethyltetrazolo[1,5-a]quinoxaline, m.p. 159°-61°C., in 81 percent yield. The product was identified by NMR analysis and by elemental analysis with the following results.
Name
4,6-dimethyltetrazolo[1,5-a]quinoxaline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[N:4]([N:13]=[N:14][N:15]=2)[C:5]2[C:10]([N:11]=1)=[C:9]([CH3:12])[CH:8]=[CH:7][CH:6]=2.C>C(O)C>[CH3:1][CH:2]1[NH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH3:12])[N:4]2[N:13]=[N:14][N:15]=[C:3]12

Inputs

Step One
Name
4,6-dimethyltetrazolo[1,5-a]quinoxaline
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=2N(C3=CC=CC(=C3N1)C)N=NN2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column with ethyl ether as the eluting solvent
CUSTOM
Type
CUSTOM
Details
The product-containing fractions were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to recover 4,5-dihydro-4,6-dimethyltetrazolo[1,5-a]quinoxaline, m.p. 159°-61°C.

Outcomes

Product
Name
Type
Smiles
CC1C=2N(C3=CC=CC(=C3N1)C)N=NN2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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